1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyridinyl group attached to a methylpropanamine backbone, and it is typically used in its hydrochloride salt form to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves several steps. One common method starts with the preparation of the 3,5-difluoropyridine intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the methylpropanamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoropyridinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and functions, making it a valuable tool in the study of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl include:
- 1-(3,5-Difluoropyridin-4-YL)piperazine
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide .
Uniqueness
What sets 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl apart from these similar compounds is its unique combination of the difluoropyridinyl group and the methylpropanamine backbone. This unique structure imparts specific chemical and biological properties that make it particularly useful in various research applications .
Eigenschaften
Molekularformel |
C9H12F2N2 |
---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3 |
InChI-Schlüssel |
XTMWBWXFOLSNPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.